molecular formula C13H13NO B8479893 2-Methyl-2-(1-oxo-2,3-dihydro-1H-inden-5-yl)propanenitrile

2-Methyl-2-(1-oxo-2,3-dihydro-1H-inden-5-yl)propanenitrile

Cat. No. B8479893
M. Wt: 199.25 g/mol
InChI Key: IDWZRJQMSBEVIW-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-oxo-2,3-dihydro-1H-inden-5-yl)propanenitrile is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2-(1-oxo-2,3-dihydro-1H-inden-5-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(1-oxo-2,3-dihydro-1H-inden-5-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methyl-2-(1-oxo-2,3-dihydro-1H-inden-5-yl)propanenitrile

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-methyl-2-(1-oxo-2,3-dihydroinden-5-yl)propanenitrile

InChI

InChI=1S/C13H13NO/c1-13(2,8-14)10-4-5-11-9(7-10)3-6-12(11)15/h4-5,7H,3,6H2,1-2H3

InChI Key

IDWZRJQMSBEVIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC2=C(C=C1)C(=O)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methyl-2-(3-trimethylsilanylethynylphenyl)-propionitrile (4.00 g, 16.6 mmol) was added to a mixture of THF (35 mL), TEA (4.82 mL, 34.6 mmol), water (3.12 mL, 173 mmol), [Rh(COD)Cl]2 (83 mg, 168 μmol) and triphenylphosphine (1.81 g, 6.90 mmol) in a stainless steel autoclave. The reactor was sealed and flushed with carbon monoxide, and then it was pressurized with carbon monoxide (500 psi). The stirred mixture was heated at 160° C. for 4 hours. After cooling to ambient temperature, the reaction mixture was concentrated to a black residue and chromatographed on silica gel with 20-40% ethyl acetate in hexane. Obtained 2-methyl-2-(1-oxo-indan-5-yl)-propionitrile (2.71 g, 82%) as a brown solid. MS (DCI/NH3) m/z: 200.0 [M+H]+. 1H NMR (DMSO-d6) δ: 1.73 (s, 6H), 2.65 (m, 2H), 3.14 (m, 2H), 7.60 (dd, 1H), 7.68 (d, 1H), 7.74 (d, 1H).
Name
2-Methyl-2-(3-trimethylsilanylethynylphenyl)-propionitrile
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4.82 mL
Type
reactant
Reaction Step One
Name
Quantity
3.12 mL
Type
reactant
Reaction Step One
[Compound]
Name
[Rh(COD)Cl]2
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

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